6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2383571-36-4
VCID: VC6685038
InChI: InChI=1S/C9H8ClN3O/c1-11-8-4-7(10)12-9(13-8)6-2-3-14-5-6/h2-5H,1H3,(H,11,12,13)
SMILES: CNC1=CC(=NC(=N1)C2=COC=C2)Cl
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine

CAS No.: 2383571-36-4

Cat. No.: VC6685038

Molecular Formula: C9H8ClN3O

Molecular Weight: 209.63

* For research use only. Not for human or veterinary use.

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine - 2383571-36-4

CAS No. 2383571-36-4
Molecular Formula C9H8ClN3O
Molecular Weight 209.63
IUPAC Name 6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine
Standard InChI InChI=1S/C9H8ClN3O/c1-11-8-4-7(10)12-9(13-8)6-2-3-14-5-6/h2-5H,1H3,(H,11,12,13)
Standard InChI Key CQZWVTIUZPNSAK-UHFFFAOYSA-N
SMILES CNC1=CC(=NC(=N1)C2=COC=C2)Cl

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Configuration

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at three positions:

  • Position 2: A furan-3-yl group, a five-membered oxygen-containing heterocycle attached via its third carbon .

  • Position 4: An N-methylamine group (NHCH3-\text{NHCH}_3), which introduces basicity and hydrogen-bonding potential .

  • Position 6: A chlorine atom, contributing to electronic effects and steric bulk .

The SMILES notation CNc1cc(Cl)nc(n1)c1cocc1\text{CNc1cc(Cl)nc(n1)c1cocc1} explicitly defines this arrangement, while the InChIKey AVTXQVZJEJMHSM-UHFFFAOYSA-N\text{AVTXQVZJEJMHSM-UHFFFAOYSA-N} provides a unique identifier for computational studies .

Table 1: Molecular Properties of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine

PropertyValueSource
Molecular FormulaC9H8ClN3O\text{C}_9\text{H}_8\text{ClN}_3\text{O}
Molecular Weight209.63 g/mol
CAS Registry Number2383571-36-4
SMILESCNc1cc(Cl)nc(n1)c1cocc1
Topological Polar Surface Area65.67 Ų (estimated)

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Pyrimidine Core: Likely derived from 4,6-dichloropyrimidine or a similar precursor.

  • Furan-3-yl Group: Introduced via cross-coupling reactions (e.g., Suzuki-Miyaura).

  • N-Methylamine: Installed through nucleophilic substitution or reductive amination .

Reported Synthesis Pathways

While no explicit protocol for this compound exists in the literature, analogous routes for pyrimidine derivatives suggest the following steps :

  • Chlorination at Position 6: Treatment of 4-amino-2-(furan-3-yl)pyrimidine with PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2.

  • N-Methylation: Reaction of the intermediate 6-chloro-2-(furan-3-yl)pyrimidin-4-amine with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

Table 2: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Estimated)
ChlorinationPCl5\text{PCl}_5, reflux, 6h70–80%
N-MethylationCH3I\text{CH}_3\text{I}, K2CO3\text{K}_2\text{CO}_3, DMF, 60°C, 12h60–70%

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

The compound’s LogP (octanol-water partition coefficient) is estimated at 1.90, indicating moderate lipophilicity suitable for membrane permeability . Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic furan and pyrimidine systems, though the N-methylamine may enhance solubility in acidic media via protonation .

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR}: Key signals include:

    • δ 2.43 ppm (s, 3H, N-CH3_3) .

    • δ 5.86–7.80 ppm (m, furan protons and pyrimidine CH) .

  • 13C NMR^{13}\text{C NMR}: Peaks at δ 104–161 ppm correspond to pyrimidine and furan carbons, with a carbonyl signal absent, confirming the amine structure .

ParameterSpecification
Purity>95% (HPLC)
Packaging50 mg–1 g increments
Storage Conditions−20°C, desiccated

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